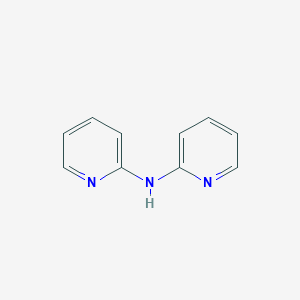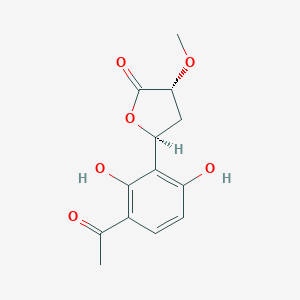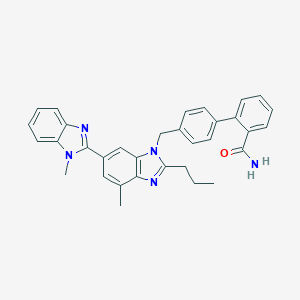
2-Iodopentane
Übersicht
Beschreibung
2-Iodopentane, also known as sec-amyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated hydrocarbon where an iodine atom is attached to the second carbon of a pentane chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodopentane can be synthesized through the halogenation of pentane. One common method involves the reaction of pentane with iodine and a phosphorus trichloride catalyst. The reaction proceeds as follows: [ \text{C5H12} + \text{I2} \rightarrow \text{C5H11I} + \text{HI} ]
Industrial Production Methods: In industrial settings, this compound can be produced by the iodination of pentane using iodine and red phosphorus. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
-
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. For example, it can react with sodium hydroxide to form 2-pentanol. [ \text{C5H11I} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaI} ]
-
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form pentenes. [ \text{C5H11I} + \text{KOH} \rightarrow \text{C5H10} + \text{KI} + \text{H2O} ]
Common Reagents and Conditions:
- Sodium hydroxide (NaOH) for substitution reactions.
- Potassium hydroxide (KOH) for elimination reactions.
- Red phosphorus and iodine for iodination.
Major Products Formed:
- 2-Pentanol from substitution reactions.
- Pentenes from elimination reactions.
Wissenschaftliche Forschungsanwendungen
2-Iodopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is employed in the preparation of specialized materials and polymers.
Chemical Biology: It is used in the study of biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Iodopentane in chemical reactions involves the cleavage of the carbon-iodine bond, which facilitates nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, allows for the formation of carbocations or alkenes, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Iodopentane: Similar to 2-Iodopentane but with the iodine atom attached to the first carbon.
2-Bromopentane: Similar structure but with a bromine atom instead of iodine.
2-Chloropentane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in nucleophilic substitution and elimination reactions compared to its bromo and chloro counterparts.
Eigenschaften
IUPAC Name |
2-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBFIYJUCWJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870740 | |
| Record name | Pentane, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-97-8 | |
| Record name | 2-Iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optical rotation of 2-Iodopentane in understanding its structure?
A: this compound exists as two enantiomers (mirror image isomers) due to the presence of a chiral carbon atom. These enantiomers exhibit opposite optical rotations, meaning they rotate plane-polarized light in opposite directions. The paper "Optical rotation and atomic dimension: the four optically active 2-halogenopentanes" [] investigates the relationship between the optical rotation of 2-halopentanes, including this compound, and the atomic radii of the halogens. The research found that all halogen derivatives of pentanol-2 with the same configuration (either D or L) exhibit the same sign of optical rotation. This information helps in understanding the spatial arrangement of atoms in this compound and its influence on its interaction with polarized light. []
Q2: How can this compound be utilized in the synthesis of pharmaceuticals?
A: The article "A practical and convenient method for the synthesis of anesthetic drug thiopental: using thiourea and sodium ethoxide" [] highlights a synthetic application of this compound. The research describes a two-step synthesis of thiopental, an anesthetic drug. In the first step, this compound acts as an alkylating agent, reacting with methyl cyanoacetate in the presence of sodium ethoxide. This alkylation step is crucial for introducing the pentan-2-yl group to the final thiopental molecule. The study emphasizes the practical advantages of this synthetic route, such as the high yield of thiopental, readily available starting materials, and relatively simple reaction conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)








